N-(4-fluorobenzyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, a thiazolyl group, and a pyridazinyl group
Properties
Molecular Formula |
C24H21FN4O2S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)17-4-3-5-19(12-17)31-2)20-10-11-22(29-28-20)32-14-21(30)26-13-16-6-8-18(25)9-7-16/h3-12H,13-14H2,1-2H3,(H,26,30) |
InChI Key |
HBBIFSRQBOQDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, which may share structural features and chemical properties. Examples include:
- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE
- 6-(2-METHOXYPHENYL)-3-PYRIDAZINYL SULFANYL ACETAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
